3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17627532
Molecular Formula: C13H14Cl3N3
Molecular Weight: 318.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14Cl3N3 |
|---|---|
| Molecular Weight | 318.6 g/mol |
| IUPAC Name | 5-tert-butyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C13H14Cl3N3/c1-13(2,3)10-6-11(17)19(18-10)12-8(15)4-7(14)5-9(12)16/h4-6H,17H2,1-3H3 |
| Standard InChI Key | LPIQYYZSXYJQJM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl |
Introduction
3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is a synthetic organic compound featuring a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a tert-butyl group and a trichlorophenyl moiety attached to the pyrazole ring. The combination of these structural elements contributes to its unique chemical and biological properties.
Synthesis Methods
The synthesis of 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can be achieved through several methods, typically involving the condensation of appropriate precursors in the presence of catalysts. Common methods include:
-
Condensation Reactions: Involving the reaction of a pyrazole precursor with a trichlorophenyl derivative.
-
Cyclization Reactions: Forming the pyrazole ring from acyclic precursors.
These methods require careful control of reaction conditions to optimize yield and purity.
Biological Activities and Applications
Compounds similar to 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine have been studied for their potential biological activities, including:
-
Pharmaceutical Applications: Such compounds may exhibit antimicrobial, antiviral, or anticancer properties.
-
Agricultural Uses: They could serve as pesticides or fungicides due to their ability to interact with biological targets.
The specific combination of a tert-butyl group and a trichlorophenyl moiety in this compound may enhance its stability and efficacy in these applications.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | tert-Butyl and trichlorophenyl groups | High halogenation, enhanced stability |
| 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine | Chloro-substituted phenyl group | Less halogenation compared to trichloro |
| 3-methyl-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine | Methyl group instead of tert-butyl; dichloro phenyl | Different substitution pattern |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Methoxy group instead of chlorinated phenyl | Exhibits different solubility and reactivity |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume